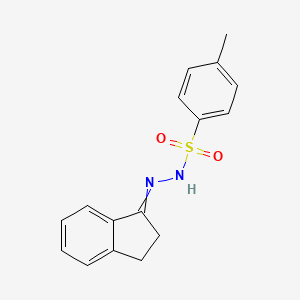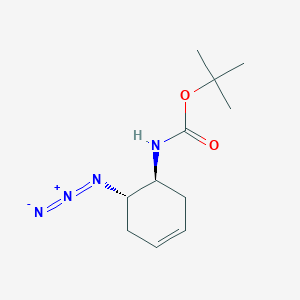
tert-butyl ((1S,6S)-6-azidocyclohex-3-en-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((1S,6S)-6-azidocyclohex-3-en-1-yl)carbamate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butyl carbamate group attached to a cyclohexene ring with an azido group at the 6-position. The stereochemistry of the compound is specified by the (1S,6S) configuration, indicating the spatial arrangement of the substituents on the cyclohexene ring.
Méthodes De Préparation
The synthesis of tert-butyl ((1S,6S)-6-azidocyclohex-3-en-1-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexene ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the azido group: The azido group can be introduced via nucleophilic substitution, where a suitable leaving group on the cyclohexene ring is replaced by an azide ion.
Attachment of the tert-butyl carbamate group: This step involves the reaction of the cyclohexene derivative with tert-butyl chloroformate in the presence of a base to form the carbamate ester.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.
Analyse Des Réactions Chimiques
tert-Butyl ((1S,6S)-6-azidocyclohex-3-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or lithium aluminum hydride.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl ((1S,6S)-6-azidocyclohex-3-en-1-yl)carbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in bioconjugation techniques, where the azido group reacts with alkynes in a click chemistry reaction to label biomolecules.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl ((1S,6S)-6-azidocyclohex-3-en-1-yl)carbamate involves its reactivity with various biological and chemical targets. The azido group is particularly reactive and can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity makes it useful for labeling and tracking biomolecules in biological systems. The carbamate group can also undergo hydrolysis to release the active amine, which can interact with specific molecular targets in biological pathways.
Comparaison Avec Des Composés Similaires
tert-Butyl ((1S,6S)-6-azidocyclohex-3-en-1-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl ((1S,6S)-6-amino-2,2-difluorocyclohexyl)carbamate: This compound features an amino group instead of an azido group, which affects its reactivity and applications.
tert-Butyl ((1S,6S)-6-hydroxycyclohex-3-en-1-yl)carbamate:
tert-Butyl ((1S,6S)-6-bromocyclohex-3-en-1-yl)carbamate: The bromine atom introduces different reactivity patterns, particularly in substitution reactions.
The uniqueness of this compound lies in its azido group, which provides distinct reactivity and applications in various fields of research.
Propriétés
Formule moléculaire |
C11H18N4O2 |
|---|---|
Poids moléculaire |
238.29 g/mol |
Nom IUPAC |
tert-butyl N-[(1S,6S)-6-azidocyclohex-3-en-1-yl]carbamate |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)13-8-6-4-5-7-9(8)14-15-12/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)/t8-,9-/m0/s1 |
Clé InChI |
QIPXGVMEDKYNOO-IUCAKERBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1CC=CC[C@@H]1N=[N+]=[N-] |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC=CCC1N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



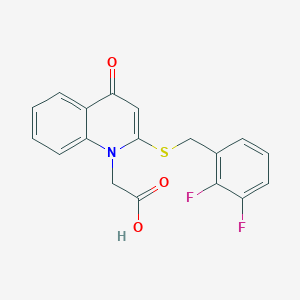
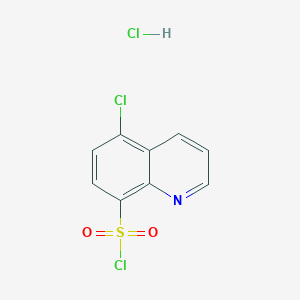
silyl}oxy)ethan-1-amine](/img/structure/B11836228.png)

![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-((tert-butoxycarbonyl)(4-chlorobenzyl)amino)-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836233.png)
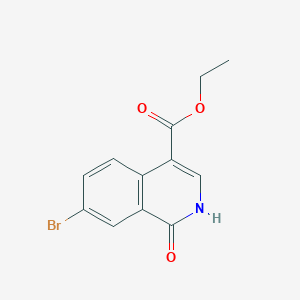
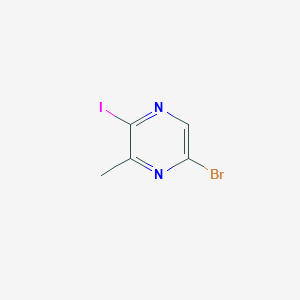
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one](/img/structure/B11836262.png)



